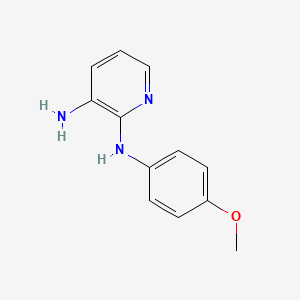

3-氨基-2-(4-甲氧基苯基)氨基吡啶

货号 B1354196

CAS 编号:

41010-68-8

分子量: 215.25 g/mol

InChI 键: GAKVHRACPVAOAC-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. It may include the starting materials, reaction conditions, catalysts used, and the yield of the product .Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It may include the reaction conditions, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, and stability .科学研究应用

-

Antioxidant and Anticancer Activity

- Field : Medical and Pharmaceutical Research .

- Application : The compound has been used in the synthesis of novel derivatives that have shown antioxidant and anticancer activity .

- Method : The antioxidant activity was screened by DPPH radical scavenging method. Anticancer activity was tested by MTT assay against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines .

- Results : The antioxidant activity of certain derivatives has been tested to be approximately 1.4 times higher than that of ascorbic acid. Some compounds were more cytotoxic against U-87 than MDA-MB-231 cell line .

-

Synthesis of Schiff Bases

- Field : Organic and Inorganic Chemistry .

- Application : The compound has been used in the synthesis of Schiff bases, which are considered very important in organic and inorganic reactions .

- Method : The heterocyclic compound was reacted with a number of aromatic aldehyde derivatives, including salicyaldehyde, piperonal, and vanillin, as well as ketone derivatives .

- Results : The prepared compounds were characterized using multiple techniques, including physical and functional techniques, to obtain their expected composition .

-

Synthesis of Quinazolinone Derivatives

- Field : Organic Chemistry .

- Application : The compound can be used in the synthesis of quinazolinone derivatives, which are considered Schiff bases .

- Method : The compound is reacted with a number of aromatic aldehyde derivatives, including salicyaldehyde, piperonal, and vanillin, as well as ketone derivatives .

- Results : The prepared compounds were characterized using multiple techniques, including physical and functional techniques, to obtain their expected composition .

-

Pharmacophore in Drug Discovery

- Field : Pharmaceutical Research .

- Application : The compound can serve as a perfect locomotive in the synthesis and pulling of low-molecular weight molecules towards respective pharmacological goals .

- Method : The compound is used in the synthesis of various drug molecules .

- Results : The synthesized molecules are then tested for their effectiveness against various biological targets .

-

Corrosion Inhibition

- Field : Material Science .

- Application : The compound can be used as a corrosion inhibitor .

- Method : The compound is added to a corrosive medium, and the weight loss of a mild steel sample is measured .

- Results : The addition of the compound results in a decrease in the weight loss of the mild steel sample, indicating its effectiveness as a corrosion inhibitor .

-

Hole Transport Layers in Perovskite Solar Cells

- Field : Energy & Environmental Science .

- Application : The compound can be used in the development of hole transport layers (HTLs) in perovskite solar cells (PSCs) .

- Method : The compound is used in the synthesis of small molecule 2,2′,7,7′-tetrakis [ N, N -di (4-methoxyphenyl)amino]-9,9′-spirobifluorene (spiro-OMeTAD) and polymer poly [bis (4-phenyl) (2,4,6-trimethylphenyl)amine] (PTAA), which are two of the first successful HTLs used in PSCs .

- Results : These materials have remained at the forefront of developing high efficiency devices for almost a decade .

-

Selective COX-2 Inhibitors

- Field : Medicinal Chemistry .

- Application : The compound can be used in the synthesis of new 2- (4- (methylsulfonyl)phenyl)- N -phenylimidazo [1,2- a ]pyridin-3-amines as selective COX-2 inhibitors .

- Method : The compound is synthesized through two-step reactions .

- Results : Among these compounds, 8-methyl-2- (4- (methylsulfonyl)phenyl)- N - ( p -tolyl)imidazo [1,2- a ]pyridin-3-amine ( 5n) exhibited the highest potency (IC 50 =\u20090.07\u2009µM) and selectivity (selectivity index\u2009=\u2009508.6) against COX-2 enzyme .

属性

IUPAC Name |

2-N-(4-methoxyphenyl)pyridine-2,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O/c1-16-10-6-4-9(5-7-10)15-12-11(13)3-2-8-14-12/h2-8H,13H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAKVHRACPVAOAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=C(C=CC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60466148 | |

| Record name | N~2~-(4-Methoxyphenyl)pyridine-2,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60466148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-N-(4-methoxyphenyl)pyridine-2,3-diamine | |

CAS RN |

41010-68-8 | |

| Record name | N~2~-(4-Methoxyphenyl)pyridine-2,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60466148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

6.6 g (27 mmol) of 2-(4-methoxyphenyl)amino-3-nitropyridine was dissolved in methanol (150 mL). A solution in which tin (II) chloride dihydrate was dissolved in 12 N hydrochloric acid (40 mL) was prepared, and this solution was added dropwise to the reaction solution at 0° C. over 5 minutes. The reaction solution was returned to room temperature, and then stirred for 3 hours. After confirming the completion of the reaction, the solvent was distilled off under reduced pressure, and water (100 mL) was added. The reaction solution was adjusted to pH 12 using a 10% aqueous solution of sodium hydroxide, subsequently filtered, and extracted with dichloromethane. The obtained organic layer was dried over anhydrous magnesium sulfate, and then the inorganic matter was separated by filtration. The solvent was distilled off under reduced pressure, to obtain 5.2 g (yield: 90%) of 3-amino-2-(4-methoxyphenyl)aminopyridine as orange-colored crystals.

Yield

90%

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(E)-2-(1H-Indol-3-YL)-vinyl]-1-methyl-pyridinium; iodide](/img/structure/B1354114.png)

![4'-(trans-4-Propylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B1354125.png)

![2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine](/img/structure/B1354139.png)